1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Medicinal Chemistry Structure-Activity Relationship Calcium Channel

This tetrahydrocyclopenta[c]pyrazole derivative serves as a critical SAR probe for Cav2.2 calcium channel programs. The piperidin-3-yl attachment provides a unique amine vector distinct from 2-yl and 4-yl isomers, enabling systematic binding-site topology mapping. With an N-ethyl substituent balancing steric bulk and lipophilicity, it fills a specific gap in N-alkyl-piperidine positional scanning libraries. In vivo efficacy of the scaffold has been validated in rat CFA pain models. Researchers should not substitute isomers without empirical validation, as even minor positional variations alter pharmacological profiles.

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
CAS No. 2098008-43-4
Cat. No. B1491639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
CAS2098008-43-4
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESCCN1C2=C(CCC2)C(=N1)C3CCCNC3
InChIInChI=1S/C13H21N3/c1-2-16-12-7-3-6-11(12)13(15-16)10-5-4-8-14-9-10/h10,14H,2-9H2,1H3
InChIKeyWQXYMLFSQFTMGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 2098008-43-4): Structural and Pharmacological Context


1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (Molecular Formula C13H21N3, MW 219.33 g/mol) is a heterocyclic compound belonging to the tetrahydrocyclopenta[c]pyrazole class, characterized by a fused cyclopentane-pyrazole core bearing an N-ethyl substituent and a piperidin-3-yl moiety at the 3-position. This scaffold class has been investigated for diverse therapeutic targets, most notably as N-type calcium channel (Cav2.2) blockers for chronic pain, where one member of the series demonstrated in vivo efficacy in a rat CFA pain model [1]. The compound features a basic piperidine side chain that can modulate physicochemical properties and target engagement, making it a useful intermediate or tool compound for medicinal chemistry optimization [2].

Why Structural Analogs of 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Cannot Be Interchanged Without Verification


Within the tetrahydrocyclopenta[c]pyrazole class, even minor structural variations—such as the position of the piperidine attachment or the size of the N-alkyl substituent—can profoundly alter pharmacological profile, target selectivity, and ADME properties. The piperidin-3-yl attachment position (meta to the pyrazole nitrogen) creates a distinct spatial orientation of the basic amine relative to the core scaffold compared to piperidin-2-yl or piperidin-4-yl isomers, potentially resulting in different receptor binding geometries. Furthermore, the N-ethyl substituent modulates steric bulk and lipophilicity, which may influence blood-brain barrier penetration and metabolic stability compared to methyl or isopropyl variants [1]. Generic substitution across this compound series without empirical validation is therefore not scientifically justified; each analog must be evaluated independently for its intended biological target and application context [2].

Quantitative Differentiation of 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole: Structural and Physicochemical Comparator Analysis


Piperidine Positional Isomerism: 3-yl vs. 2-yl vs. 4-yl Attachment and Impact on Predicted Molecular Geometry

The piperidine attachment position directly alters the vector of the basic amine relative to the tetrahydrocyclopenta[c]pyrazole core. In the target compound (piperidin-3-yl), the nitrogen is located at the meta position of the piperidine ring relative to the pyrazole attachment point, creating a distinct molecular shape compared to the ortho-like piperidin-2-yl isomer (CAS 2098008-38-7) and the para-like piperidin-4-yl isomer (CAS 2098089-69-9). Although direct bioactivity data for these three positional isomers are not publicly available, SAR studies on the broader tetrahydrocyclopenta[c]pyrazole series demonstrate that subtle changes in the basic amine position and orientation significantly impact N-type calcium channel (Cav2.2) inhibitory potency [1]. In related pyrazole-piperidine series, the position of the piperidine nitrogen has been shown to affect both target engagement and off-target selectivity profiles .

Medicinal Chemistry Structure-Activity Relationship Calcium Channel

N-Alkyl Substituent Optimization: Ethyl vs. Methyl vs. Isopropyl Modulates Lipophilicity and Steric Bulk

The N-ethyl group on the target compound provides an intermediate level of steric bulk (molar refractivity contribution ~10.3 cm³/mol) and lipophilicity (π contribution ~1.0) compared to the N-methyl (CAS 1783543-45-2) and N-isopropyl analogs. In the broader tetrahydrocyclopenta[c]pyrazole Cav2.2 series, N-alkyl substituent size has been established as a key determinant of both potency and selectivity, with SAR data indicating that the ethyl group often provides an optimal balance between hydrophobic interactions and steric accommodation within the channel binding pocket [1]. The N-isopropyl variant, while potentially offering greater hydrophobic contact, may encounter steric clashes that reduce binding affinity or alter selectivity profiles [2].

Medicinal Chemistry ADME Lipophilicity

Core Scaffold Privilege: Tetrahydrocyclopenta[c]pyrazole as a Validated Pharmacophore for Ion Channel Modulation

The tetrahydrocyclopenta[c]pyrazole core has been validated as a pharmacophore for N-type calcium channel (Cav2.2) inhibition, a clinically relevant target for chronic pain. The Winters et al. 2014 study established that this scaffold can produce compounds with measurable Cav2.2 blockade, and at least one compound from the series demonstrated statistically significant efficacy in the rat Complete Freund's Adjuvant (CFA) inflammatory pain model—a translational assay with relevance to human chronic pain conditions. This provides class-level validation that compounds containing this core, including the target compound, have potential therapeutic relevance [1]. The patent literature further confirms that cyclopentylpyrazole derivatives with piperidine substituents (including the piperidin-3-yl attachment) are claimed as N-type calcium channel blockers, indicating industrial investment in this chemotype [2].

Ion Channel Pain Pharmacophore

Synthetic Accessibility and Purity Profile: Defined Piperidine Regioisomer as a Single Synthetic Entity

The target compound is available as a discrete, single regioisomer (piperidin-3-yl attachment confirmed by IUPAC nomenclature and InChI Key WQXYMLFSQFTMGP-UHFFFAOYSA-N) rather than as a mixture of piperidine positional isomers. This is critical because the piperidin-2-yl (CAS 2098008-38-7) and piperidin-4-yl (CAS 2098089-69-9) isomers share the identical molecular formula (C13H21N3) and molecular weight (219.33 g/mol), rendering them indistinguishable by mass spectrometry alone. Definitive identification requires NMR or chromatographic separation. Procurement of the specific regioisomer ensures that biological assay results are attributable to a defined molecular entity rather than an isomeric mixture, which could confound SAR interpretation [1].

Synthetic Chemistry Quality Control Procurement

Optimal Use Cases for 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Based on Structural Differentiation


Lead Optimization in N-Type Calcium Channel Blocker Programs

Researchers developing Cav2.2 inhibitors for chronic pain can employ this compound as a specific SAR probe to map the steric and electronic requirements of the piperidine basic amine within the tetrahydrocyclopenta[c]pyrazole scaffold. The piperidin-3-yl attachment orientation provides a distinct vector for amine engagement with the channel binding pocket compared to the 2-yl and 4-yl isomers, enabling systematic exploration of binding site topology. This compound fills a specific gap in N-alkyl-piperidine positional scanning libraries, complementing existing methyl and isopropyl variants. The validated in vivo activity of the scaffold class in the rat CFA pain model provides a relevant translational framework for evaluating analogs generated from this intermediate. [1][2]

Pharmacophore Model Refinement and Computational Chemistry

The compound's well-defined 3D structure (piperidin-3-yl with N-ethyl substitution) makes it suitable for computational docking studies and pharmacophore model refinement. Its intermediate lipophilicity and molecular weight profile position it within drug-like chemical space, allowing computational chemists to use it as a reference point for virtual screening campaigns targeting ion channels or other piperidine-binding receptors. The distinct InChI Key ensures unambiguous database registration and retrieval, facilitating integration into compound collection management systems and machine learning datasets for predictive ADME modeling. [2]

Reference Standard for Analytical Method Development

Due to the isomeric complexity of the tetrahydrocyclopenta[c]pyrazole-piperidine series (where 2-yl, 3-yl, and 4-yl isomers share identical molecular mass), this compound serves as a critical reference standard for developing HPLC or UPLC methods capable of resolving positional isomers. Analytical laboratories supporting medicinal chemistry programs can use this defined regioisomer to establish retention time markers and optimize separation conditions, ensuring that biological testing samples are free from isomeric contamination—a quality control requirement for reproducible pharmacological data. [1]

Fragment-Based or Structure-Based Drug Design Starting Point

The tetrahydrocyclopenta[c]pyrazole core with a piperidine basic amine represents a privileged fragment-like scaffold. This specific compound can serve as a starting point for fragment growing or merging strategies in structure-based drug design, particularly for targets where a basic amine is required for key hydrogen bond or ionic interactions. The N-ethyl group provides a modest hydrophobic contact that can be elaborated or replaced based on co-crystal structure information, while the saturated cyclopentane ring offers conformational rigidity without the metabolic liability of aromatic systems. The patent literature supports the use of this chemotype in ion channel drug discovery, providing a foundation for further optimization. [1][2]

Quote Request

Request a Quote for 1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.